molecular formula C13H10FN3O2S B4119344 N-(2-fluorophenyl)-N'-(2-nitrophenyl)thiourea

N-(2-fluorophenyl)-N'-(2-nitrophenyl)thiourea

Cat. No. B4119344
M. Wt: 291.30 g/mol
InChI Key: ATMYVRKZCQSBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(2-nitrophenyl)thiourea (FNTU) is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. FNTU is a thiourea derivative that has been shown to possess various biological activities. In

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(2-nitrophenyl)thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation in animal models. However, the exact mechanism by which this compound exerts these effects is not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-fluorophenyl)-N'-(2-nitrophenyl)thiourea is that it is relatively easy to synthesize. It also possesses various biological activities, which makes it a useful tool for studying the mechanisms of certain biological processes. However, this compound has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-N'-(2-nitrophenyl)thiourea. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and cancer. Another area of interest is the development of this compound-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. The synthesis method of this compound involves a multi-step process that can be optimized to improve yield. This compound has been studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been shown to possess various biological activities. This compound has some advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(2-nitrophenyl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been shown to have herbicidal activity against various weed species. In material science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-9-5-1-2-6-10(9)15-13(20)16-11-7-3-4-8-12(11)17(18)19/h1-8H,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYVRKZCQSBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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